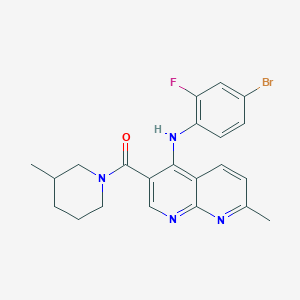

N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

[4-(4-bromo-2-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrFN4O/c1-13-4-3-9-28(12-13)22(29)17-11-25-21-16(7-5-14(2)26-21)20(17)27-19-8-6-15(23)10-18(19)24/h5-8,10-11,13H,3-4,9,12H2,1-2H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABYDZCYJGSRIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=C(C=C(C=C4)Br)F)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, including halogenation, coupling reactions, and cyclization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include using more efficient catalysts, scaling up reaction volumes, and improving purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows microwave-assisted routes similar to other 1,8-naphthyridines, achieving high yields (e.g., 80–90%) .

- Kinase Inhibition Potential: Structural parallels to Vemurafenib and Vandetanib suggest kinase-targeting activity, though the naphthyridine core may confer unique selectivity profiles.

- Metabolic Stability : The bromine atom and methylpiperidine group may enhance metabolic stability compared to fluorine-rich analogs .

Biological Activity

N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the naphthyridine family. Its structure includes a naphthyridine core, which is known for its biological activity, and various substituents that may influence its pharmacological properties. This article focuses on the biological activity of this compound, including its potential therapeutic applications and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Naphthyridine Core : A bicyclic structure containing nitrogen atoms.

- Substituents :

- Bromine and Fluorine : Present on the phenyl ring.

- Methyl Group : Located on the naphthyridine.

- Piperidine Ring : Contains a carbonyl group.

These structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Anticancer Potential

Research indicates that compounds within the naphthyridine class often exhibit significant anticancer properties . The presence of halogenated substituents (bromine and fluorine) can enhance binding affinity to biological targets involved in cancer progression. For instance, similar compounds have shown efficacy in targeting oncogenes and pathways critical for tumor growth.

Antimicrobial and Anti-inflammatory Effects

Naphthyridines have also demonstrated antimicrobial and anti-inflammatory activities. Studies suggest that the unique combination of substituents in this compound may confer these properties as well.

Binding Affinity Studies

Binding affinity studies are essential for understanding how this compound interacts with various biological targets. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to assess these interactions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,8-Naphthyridine | Basic naphthyridine core | Antimicrobial |

| 7-Methyl-N-(4-fluorophenyl) | Fluorinated phenyl group | Anticancer |

| 6-Bromo-N-(2-fluorophenyl) | Brominated phenyl group | Anti-inflammatory |

| N-(4-bromo-2-fluorophenyl) | Halogenated substituents | Potentially anticancer |

This table highlights that while many compounds share a naphthyridine core, the specific combination of halogenated substituents and piperidine moiety in this compound may result in unique pharmacological profiles.

Study 1: Anticancer Activity

In a study examining the anticancer activity of naphthyridine derivatives, researchers found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 50 to 200 nM, indicating potent activity .

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial properties of naphthyridines. The results suggested that certain derivatives could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL against common pathogens .

Study 3: Binding Affinity Assessment

A recent investigation into the binding affinities of naphthyridine derivatives using SPR showed that some compounds had high affinities for specific protein targets involved in cancer signaling pathways. This finding supports further exploration of this compound's potential therapeutic applications .

Q & A

Q. What are the key synthetic routes for preparing N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of naphthyridine derivatives typically involves multi-step protocols. For example, a common approach includes:

Coupling Reactions : Use of POCl₃ in DMF to activate carbonyl groups, followed by nucleophilic substitution with amines (e.g., 3-methylpiperidine derivatives) .

Microwave-Assisted Synthesis : Enhanced reaction efficiency and reduced time compared to conventional heating, as demonstrated in the preparation of substituted 1,8-naphthyridines (e.g., 85–92% yields for similar compounds) .

Optimization via Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst) to identify optimal conditions. For instance, highlights DoE for reaction optimization in flow chemistry .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Critical techniques include:

- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 1.2–2.5 ppm) .

- HRMS : Validate molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .

- X-ray Crystallography : Resolve conformational details, such as dihedral angles between the naphthyridine core and substituents (e.g., deviations up to 86.1° observed in pyrimidine analogs) .

- IR Spectroscopy : Identify carbonyl stretches (e.g., 1650–1700 cm⁻¹ for amide groups) .

Advanced Questions

Q. How can researchers analyze and resolve discrepancies in biological activity data across different batches of the compound?

Methodological Answer: Discrepancies may arise from:

- Polymorphism : Use X-ray crystallography to detect crystal packing differences (e.g., weak C–H⋯O bonds altering bioavailability) .

- Purity Analysis : Employ HPLC with Chromolith columns to quantify impurities (e.g., residual starting materials) .

- Bioassay Standardization : Normalize assays using internal controls (e.g., reference inhibitors in enzyme studies) .

Q. What computational approaches are recommended to study the binding interactions of this compound with potential biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with targets (e.g., antimalarial enzymes). Key parameters include ligand conformational flexibility (e.g., dihedral angles from crystallography ) and solvation effects.

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories (GROMACS/AMBER) to assess hydrogen bonding and hydrophobic interactions .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing bromo/fluoro groups) with activity using partial least squares regression .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents like the 4-bromo-2-fluorophenyl group in modulating biological activity?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with halogen substitutions (e.g., Cl, I) or positional isomers (e.g., 3-fluoro instead of 2-fluoro) .

- Biological Screening : Test analogs against relevant targets (e.g., Pfmrk kinase for antimalarial activity) using dose-response assays (IC₅₀ determination) .

- Electrostatic Potential Maps : Compare charge distributions (Gaussian software) to identify regions influencing target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.